
2-Methyl-3,3-diphenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,3-diphenylpropanoic acid is an organic compound with the molecular formula C16H16O2 It is a derivative of propanoic acid, characterized by the presence of two phenyl groups and a methyl group attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,3-diphenylpropanoic acid typically involves the reaction of benzyl chloride with acetophenone in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. The reaction proceeds through a series of steps, including nucleophilic substitution and oxidation, to yield the desired product .
Industrial Production Methods: the principles of organic synthesis and reaction optimization are applied to achieve high yields and purity in laboratory settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-Methyl-3,3-diphenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Methyl-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and functional groups. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential effects on cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
2,3-Diphenylpropanoic acid: Shares a similar structure but lacks the methyl group.
3-Hydroxy-2-methyl-3,3-diphenylpropanoic acid: Contains an additional hydroxyl group.
2-Methyl-2-phenylpropanoic acid: Has one phenyl group instead of two
Uniqueness: 2-Methyl-3,3-diphenylpropanoic acid is unique due to the presence of both phenyl groups and a methyl group, which confer distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific synthetic applications and research purposes .
Propriétés
Numéro CAS |
5292-20-6 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-methyl-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C16H16O2/c1-12(16(17)18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,17,18) |
Clé InChI |
CIQHVMOSBKCPLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


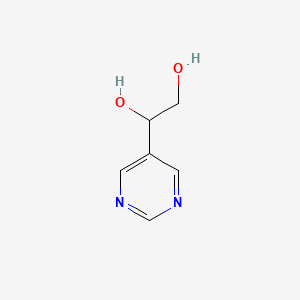
![2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide](/img/structure/B13599327.png)
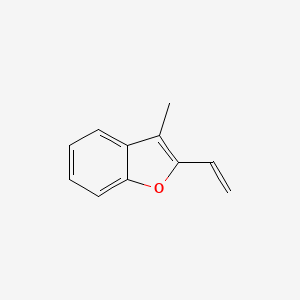
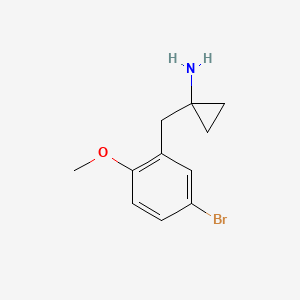
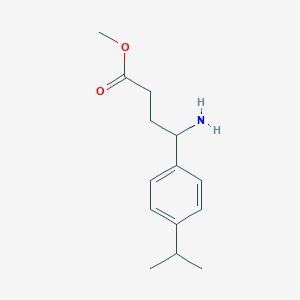

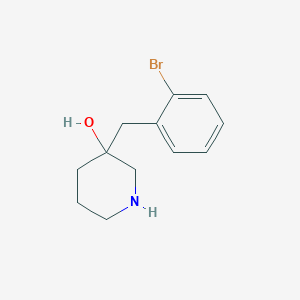
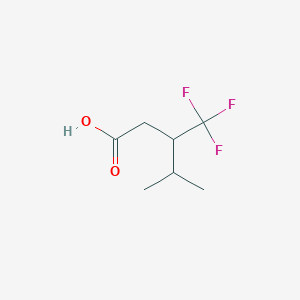
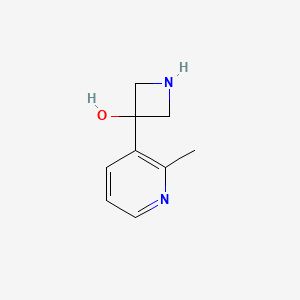
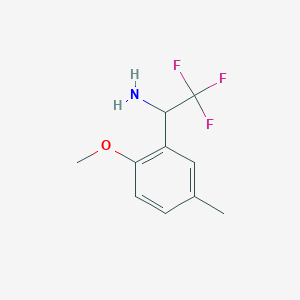
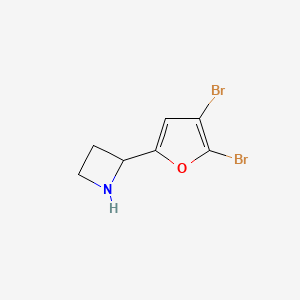
![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)


